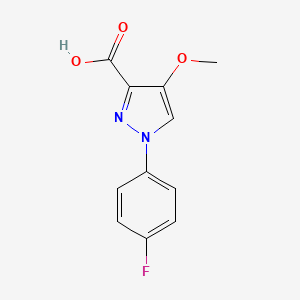

1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid

Description

1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1169973-47-0) is a fluorinated pyrazole derivative characterized by a carboxylic acid group at position 3, a methoxy group at position 4, and a 4-fluorophenyl substituent at position 1 of the pyrazole ring. The compound’s planar pyrazole core allows for structural versatility, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-9-6-14(13-10(9)11(15)16)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSJRFHQENWOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones, followed by functional group modifications.

Cyclization Reaction: The initial step involves the reaction of 4-fluorophenylhydrazine with an α,β-unsaturated ketone, such as 4-methoxy-3-buten-2-one, under acidic or basic conditions to form the pyrazoline intermediate.

Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization using oxidizing agents like iodine or bromine to yield the desired pyrazole compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and organic semiconductors.

Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or cancer pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, the compound may interact with cellular signaling pathways, modulating the activity of key proteins and transcription factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituted Pyrazole Carboxylic Acids

1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7)

- Structural Differences : Replaces the 4-methoxy group with a 2-hydroxyethyl substituent and introduces a 5-oxo group.

- Properties: Higher molecular weight (279.69 g/mol) and altered solubility due to the hydroxyl group.

- Applications : Likely used in drug discovery for its polar functional groups.

1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 554439-46-2)

- Structural Differences: Incorporates a thieno[2,3-c]pyrazole ring system fused with a thiophene, adding sulfur atoms.

- Properties : Higher molecular weight (290.31 g/mol) and increased lipophilicity due to the thiophene ring. Predicted pKa of 3.42 suggests moderate acidity .

- Applications: Potential use in kinase inhibitors due to heterocyclic diversity.

1-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS: 923846-56-4)

- Structural Differences : Features a cyclohepta[c]pyrazole ring, introducing a seven-membered ring system.

- Properties : Larger molecular weight (274.29 g/mol) and conformational rigidity due to the fused cycloheptane ring .

- Applications : Explored in materials science or as a constrained scaffold in drug design.

Pyrazole Derivatives with Varying Aromatic Substituents

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1 in )

- Structural Differences : Contains a dihydropyrazole ring with a formyl group instead of a carboxylic acid.

- Properties : Dihedral angle between pyrazole and fluorophenyl rings is 4.64°, indicating near-planar geometry. Lower polarity due to the aldehyde group .

- Synthesis : Prepared via chalcone condensation with hydrazine hydrate in formic acid.

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3 in )

Pyrazole-Thiazole Hybrids ()

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Structural Differences : Combines pyrazole with thiazole and triazole rings.

- Properties : Isostructural with triclinic symmetry (P 1̄). One fluorophenyl group is perpendicular to the planar core, affecting binding interactions .

- Applications: Potential multitarget inhibitors due to hybrid heterocycles.

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Dihedral Angle (°) |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid | 1169973-47-0 | 236.20 | COOH, OCH₃, F | N/A |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | N/A | ~280 (estimated) | CHO, F | 4.64 |

| 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | 1210492-11-7 | 279.69 | COOH, OH, Cl | N/A |

Key Observations

- Structural Flexibility : The target compound’s planar pyrazole core contrasts with bulkier derivatives like cyclohepta[c]pyrazoles, impacting bioavailability and target binding .

- Electron-Withdrawing Effects : Fluorine and carboxylic acid groups enhance acidity and hydrogen-bonding capacity, critical for enzyme inhibition .

- Discontinuation Status: Limited commercial availability of the target compound may hinder further research, prompting substitution with analogs like thieno-pyrazoles or chloro-substituted derivatives .

Biological Activity

1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid (CAS: 1169973-47-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.20 g/mol

- CAS Number : 1169973-47-0

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds may exert their effects through inhibition of specific enzymes, modulation of signaling pathways, or interference with cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review indicated that several pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | Not specified |

| Other pyrazoles | NCI-H460 | 42.30 |

| Other pyrazoles | SF-268 | 12.50 |

These findings suggest that the compound may possess similar properties, warranting further investigation into its specific effects on cancer cell viability and apoptosis mechanisms .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, it has been noted that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

-

Study on Cytotoxicity :

- Researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The study found that compounds with similar structural motifs to this compound demonstrated significant inhibition of cell growth, particularly in breast and lung cancer cell lines .

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.